Diflucortolone Valerate
Description
Historical Context and Evolution of Corticosteroid Therapy in Dermatology
The journey of corticosteroids in medicine is a testament to scientific advancement, evolving from crude extracts to highly specific synthetic molecules.
The story of corticosteroids began in the early 20th century, with the first clinical evidence in 1930 that extracts from animal adrenal glands could counteract adrenal failure in humans. researchgate.netclinexprheumatol.org By 1940, researchers, notably at the Mayo Clinic and in Zurich, had established that these extracts contained multiple steroid hormones, broadly categorized into two groups: those affecting fluid and sodium retention and those with anti-inflammatory properties. researchgate.netclinexprheumatol.org A pivotal moment came between 1945 and 1947 when Edward Kendall and Tadeus Reichstein successfully synthesized cortisone (B1669442), hydrocortisone (B1673445), and corticosterone. oatext.com This breakthrough led to the first clinical use of cortisone in 1948 to treat a patient with rheumatoid arthritis, an event that marked a new era in the management of inflammatory diseases. researchgate.netclinexprheumatol.org The subsequent successful topical application of hydrocortisone (Compound F) for skin disorders by Sulzberger and Witten in 1952 was a landmark development in dermatology, setting the stage for the development of a wide array of topical corticosteroids. ijdvl.comlongdom.org
Following the initial success of hydrocortisone, the 1950s and 1960s saw a surge in the development of new, more potent synthetic corticosteroids. researchgate.netnih.gov The primary goal was to enhance anti-inflammatory effects while minimizing undesirable side effects. This was largely achieved through strategic modifications of the basic steroid molecule, such as halogenation (the introduction of fluorine or chlorine atoms) and esterification. plasticsurgerykey.comresearchgate.net These modifications increased the lipophilicity and potency of the compounds. plasticsurgerykey.com The 1960s witnessed the advent of potent fluorinated corticosteroids like triamcinolone (B434) and betamethasone (B1666872). plasticsurgerykey.com The development of various assay methods, such as the human vasoconstrictor assay introduced by McKenzie and Stoughton in 1962, was crucial for comparing the potency of these new agents. ijdvl.complasticsurgerykey.com This assay, which measures the skin-blanching effect of a topical steroid, became a standard for evaluating and classifying their anti-inflammatory strength. plasticsurgerykey.com
Topical corticosteroids are commonly categorized by their potency, which helps guide their clinical application. Systems like the 4-class UK model (mild, moderate, potent, very potent) and the 7-class US system are widely used. nih.govprescqipp.info Diflucortolone (B194688) valerate (B167501) is consistently classified as a potent (Class 3 in the New Zealand system, Class II or III in other systems) topical corticosteroid. wikipedia.orgskintherapyletter.comdroracle.ai Its potency is estimated to be 100–150 times that of hydrocortisone. wikipedia.org This places it in the same category as other potent steroids such as betamethasone valerate and mometasone (B142194) furoate. skintherapyletter.comtswassist.com The high potency of diflucortolone valerate is attributed to its fluorinated structure and valerate ester, which enhance its therapeutic activity. vulcanchem.com
Table 1: Potency Classification of Selected Topical Corticosteroids
| Potency Class | Example Compounds |
|---|---|
| Very Potent (Class I - US) | Clobetasol (B30939) Propionate (B1217596), Halobetasol Propionate |
| Potent (Class II/III - US) | This compound , Mometasone Furoate, Betamethasone Dipropionate |
| Moderate (Class IV/V - US) | Triamcinolone Acetonide, Hydrocortisone Valerate |
| Mild (Class VI/VII - US) | Desonide, Hydrocortisone |
Source: Adapted from various dermatological sources and classification systems. nih.govskintherapyletter.comtswassist.com
Developmental Trajectory of Topical Corticosteroids
Academic Significance and Research Gaps in this compound Studies
This compound has been the subject of numerous clinical studies, often in comparison with other corticosteroids. For instance, a double-blind, multicenter study involving 354 patients found that 0.3% this compound ointment had clinical efficacy equal to that of 0.05% clobetasol propionate ointment for symmetrical dermatoses. oup.comoup.com Research has also explored its use in combination therapies. One study highlighted that combining 0.1% this compound with 1% isoconazole (B1215869) nitrate (B79036), an antifungal agent, rapidly reduces inflammatory symptoms in fungal skin infections. scispace.com
More recent research has focused on novel drug delivery systems to optimize the therapeutic profile of this compound. A notable study involved the development of drug-loaded lecithin/chitosan (B1678972) nanoparticles. scispace.comdovepress.com These nanoparticles demonstrated sustained release and increased accumulation of the drug in the outer layers of the skin without significant systemic absorption. dovepress.com In vivo studies on rats showed that these nanoparticle gel formulations had significantly higher edema inhibition compared to commercial creams, even at a tenfold lower concentration of this compound. scispace.comdovepress.com
Despite these advancements, there are identifiable gaps in the research. nih.govsoton.ac.uk A systematic review of treatments for atopic dermatitis pointed to a general lack of long-term studies (over a year) for many topical corticosteroids, including this compound. nih.gov Most interventional trials are of short duration, typically less than 12 weeks. nih.gov Furthermore, there is a need for more head-to-head comparative effectiveness research between potent corticosteroids like this compound and newer classes of topical agents. Research is also limited in specific populations, such as the elderly and young children, where skin physiology differs. hres.canih.gov
Overarching Research Questions and Objectives for Comprehensive Investigation
Based on the existing literature and identified gaps, several research questions emerge that could guide future investigations into this compound:
Comparative Efficacy and Mechanisms: How does the long-term efficacy of this compound compare to newer non-steroidal topical agents or biologics in the management of chronic inflammatory dermatoses like psoriasis and atopic dermatitis? What are the underlying differences in their molecular and cellular mechanisms of action?
Advanced Drug Delivery: Can novel formulation technologies, such as nano-liposomes or advanced hydrogels, further enhance the therapeutic index of this compound by maximizing its localization in the skin and minimizing potential local and systemic absorption?
Population-Specific Studies: What is the detailed pharmacokinetic and pharmacodynamic profile of this compound in pediatric and geriatric populations? How can formulations be optimized for these specific age groups to ensure efficacy?
Tachyphylaxis and Resistance: What are the precise mechanisms underlying tachyphylaxis (a decrease in response to the drug) occasionally observed with potent topical corticosteroids? Can intermittent application strategies effectively mitigate this phenomenon with this compound?
The primary objectives for a comprehensive investigation would be to conduct long-term, controlled clinical trials comparing this compound with other standard and novel therapies. Additionally, preclinical and clinical studies focusing on the development and evaluation of innovative delivery systems are warranted. Finally, research aimed at understanding the drug's effects across different age groups and its long-term impact on skin biology would provide a more complete picture of its role in dermatology.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[2-[(6S,8S,9R,10S,11S,13S,14S,16R,17S)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] pentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36F2O5/c1-5-6-7-23(33)34-14-21(31)24-15(2)10-17-18-12-20(28)19-11-16(30)8-9-26(19,4)27(18,29)22(32)13-25(17,24)3/h8-9,11,15,17-18,20,22,24,32H,5-7,10,12-14H2,1-4H3/t15-,17+,18+,20+,22+,24-,25+,26+,27+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHJIUUAMYGBVSD-YTFFSALGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)OCC(=O)C1C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(=O)OCC(=O)[C@H]1[C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36F2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1048598 | |
| Record name | Diflucortolone valerate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1048598 | |
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Molecular Weight |
478.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59198-70-8 | |
| Record name | Diflucortolone valerate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59198-70-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Diflucortolone valerate [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059198708 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diflucortolone valerate | |
| Source | EPA DSSTox | |
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| Record name | 6α,9-difluoro-11β,21-dihydroxy-16α-methylpregna-1,4-diene-3,20-dione 21-valerate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.032 | |
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| Record name | DIFLUCORTOLONE VALERATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
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Molecular and Cellular Mechanisms of Action of Diflucortolone Valerate
Glucocorticoid Receptor Binding and Translocation Dynamics
The initiation of diflucortolone (B194688) valerate's activity is contingent upon its interaction with specific intracellular proteins known as glucocorticoid receptors (GR). patsnap.compatsnap.com This process triggers a cascade of events that ultimately alters gene expression.
Interaction with Intracellular Glucocorticoid Receptors (GR)
As a lipophilic molecule, diflucortolone valerate (B167501) readily penetrates the cell membrane. Once inside the cytoplasm, it binds to the glucocorticoid receptor, a member of the steroid receptor superfamily. patsnap.compatsnap.com This binding is a critical first step, as the unliganded receptor is held in an inactive state within a multiprotein complex that includes heat shock proteins. plasticsurgerykey.com The binding affinity of corticosteroids to the GR is a key determinant of their potency. researchgate.netnih.gov Studies have shown that structural modifications, such as the addition of a valerate ester, can influence this binding affinity and the lipophilicity of the steroid. nih.gov
Nuclear Translocation of the Steroid-Receptor Complex
Upon binding of diflucortolone valerate, the glucocorticoid receptor undergoes a conformational change. This transformation leads to the dissociation of the associated heat shock proteins and other chaperone molecules. plasticsurgerykey.comnih.gov The now-activated steroid-receptor complex then translocates from the cytoplasm into the cell nucleus. patsnap.compatsnap.comnih.gov This movement is a pivotal step, enabling the complex to interact directly with the cell's genetic material. plasticsurgerykey.comwikipedia.org
Binding to Glucocorticoid Response Elements (GREs)
Within the nucleus, the this compound-GR complex acts as a ligand-activated transcription factor. patsnap.comnih.gov It binds to specific DNA sequences known as glucocorticoid response elements (GREs), which are located in the promoter regions of target genes. patsnap.complasticsurgerykey.comwikipedia.org The binding of the steroid-receptor complex to these GREs can either enhance or suppress the transcription of the associated genes. wikipedia.org This interaction with GREs is a fundamental mechanism through which glucocorticoids regulate gene expression. plasticsurgerykey.com
Genomic Regulation of Gene Expression
The binding of the this compound-receptor complex to GREs directly influences the transcription of a host of genes, leading to the synthesis of proteins that mediate its anti-inflammatory effects. patsnap.compatsnap.com
Upregulation of Anti-inflammatory Gene Transcription
A primary mechanism of action for this compound is the upregulation of genes that encode for anti-inflammatory proteins. patsnap.comdrugbank.com This transactivation process is a cornerstone of its therapeutic efficacy.
One of the most significant outcomes of this genomic regulation is the increased production of a protein called annexin-1, also known as lipocortin-1. patsnap.comnih.gov The synthesis of lipocortins is induced by corticosteroids and is a key part of their anti-inflammatory action. nih.gov Annexin-1 plays a crucial role in the inflammatory cascade by inhibiting the enzyme phospholipase A2. patsnap.comdrugbank.com Phospholipase A2 is responsible for cleaving arachidonic acid from the cell membrane's phospholipids. patsnap.com By inhibiting this enzyme, this compound effectively blocks the release of arachidonic acid, which is a precursor for the synthesis of potent pro-inflammatory mediators, including prostaglandins (B1171923) and leukotrienes. patsnap.comvulcanchem.com This inhibition of the formation, release, and activity of these inflammatory mediators is a central aspect of the anti-inflammatory effect of this compound. drugbank.comnih.gov Research has shown that topical application of steroids leads to the induction of extracellular lipocortin-1, which is temporally associated with their anti-inflammatory activity. nih.gov
| Compound/Protein | Function/Role |
| This compound | A synthetic glucocorticoid that initiates the anti-inflammatory cascade. patsnap.compatsnap.com |
| Glucocorticoid Receptor (GR) | An intracellular receptor that binds to this compound, leading to its activation. patsnap.compatsnap.com |
| Glucocorticoid Response Elements (GREs) | Specific DNA sequences to which the activated GR complex binds, modulating gene transcription. patsnap.comwikipedia.org |
| Annexin-1 (Lipocortin-1) | An anti-inflammatory protein whose synthesis is upregulated by this compound. patsnap.comnih.gov |
| Phospholipase A2 | An enzyme inhibited by Annexin-1, preventing the release of arachidonic acid. patsnap.comdrugbank.com |
| Arachidonic Acid | A precursor to pro-inflammatory mediators like prostaglandins and leukotrienes. patsnap.com |
Inhibition of Arachidonic Acid Release and Eicosanoid Biosynthesis (Prostaglandins and Leukotrienes)
A cornerstone of this compound's anti-inflammatory action is its ability to inhibit the production of eicosanoids, a class of potent inflammatory mediators that includes prostaglandins and leukotrienes. vulcanchem.com This inhibition occurs at the very beginning of the inflammatory cascade. vulcanchem.com
This compound induces the synthesis of a group of proteins called lipocortins, also known as annexins. patsnap.comdrugbank.comnih.gov These proteins, particularly lipocortin-1 (annexin-1), are potent inhibitors of the enzyme phospholipase A2. patsnap.comdrugbank.com Phospholipase A2 is the critical enzyme responsible for cleaving arachidonic acid from the phospholipid bilayer of cell membranes. patsnap.commdpi.com
By preventing the release of arachidonic acid, this compound effectively cuts off the supply of the essential precursor for two major biosynthetic pathways. nih.govgpnotebook.com
Cyclooxygenase (COX) Pathway: This pathway metabolizes arachidonic acid into prostaglandins, which are involved in vasodilation, pain, and fever.
Lipoxygenase (LOX) Pathway: This pathway converts arachidonic acid into leukotrienes, which are potent chemoattractants for inflammatory cells and promote bronchoconstriction and increased vascular permeability. gpnotebook.com
The absence of arachidonic acid leads to a halt in the formation, release, and activity of these endogenous inflammatory mediators. drugbank.comnih.gov Studies on other glucocorticoids have shown that this suppression of eicosanoid biosynthesis is particularly pronounced in human macrophages. nih.govnih.gov
| Inhibited Pathway | Key Enzyme | Precursor | End Products |
| Eicosanoid Synthesis | Phospholipase A2 patsnap.comdrugbank.com | Arachidonic Acid nih.gov | Prostaglandins, Leukotrienes vulcanchem.compatsnap.com |
Stimulation of Genes such as Tyrosine Aminotransferase and Phosphoenolpyruvate Carboxykinase
The genomic actions of this compound extend to the upregulation of specific enzymes involved in metabolic processes. drugbank.comnih.gov Through the binding of the glucocorticoid receptor complex to GREs in the nucleus, the transcription of several anti-inflammatory and metabolic genes is increased. vulcanchem.comdrugbank.com
Among the genes stimulated are:
Tyrosine Aminotransferase (TAT): This liver-specific enzyme catalyzes the first step in the degradation of the amino acid tyrosine. nih.govnih.gov Glucocorticoids are known to be potent inducers of TAT gene activity, a process that relies on the synergy between hormone-responsive elements and liver-specific transcription factors. nih.gov
Phosphoenolpyruvate Carboxykinase (PEPCK): This enzyme is a key regulator in gluconeogenesis, the metabolic pathway that results in the generation of glucose from non-carbohydrate carbon substrates. drugbank.comnih.gov
The stimulation of these genes is a classic example of the transactivation mechanism of glucocorticoids, where the activated receptor directly enhances gene transcription. drugbank.com
Upregulation of Interleukin-10 (IL-10)
A critical component of this compound's immunomodulatory effect is the upregulation of Interleukin-10 (IL-10). drugbank.comsmolecule.com IL-10 is a pleiotropic, anti-inflammatory cytokine renowned for its crucial role in suppressing inflammatory processes and maintaining immune homeostasis. nih.govfrontiersin.org
This compound, through its interaction with the glucocorticoid receptor, stimulates the transcription of the IL-10 gene. drugbank.comnih.gov Research on other glucocorticoids has demonstrated that they can significantly upregulate the constitutive production of IL-10 in monocytes at both the mRNA and protein levels. nih.gov This effect is believed to occur through the binding of the activated glucocorticoid receptor to a specific GRE sequence within the IL-10 gene promoter. nih.gov
By increasing IL-10 levels, this compound promotes an anti-inflammatory environment. IL-10 is known to inhibit the synthesis of a wide range of pro-inflammatory cytokines, thereby limiting the magnitude of the immune response and preventing excessive tissue damage. frontiersin.org
Downregulation of Pro-inflammatory Gene Expression
Complementing its ability to activate anti-inflammatory genes, this compound potently suppresses the expression of numerous pro-inflammatory genes. vulcanchem.comphysio-pedia.com This mechanism, often referred to as transrepression, is central to its anti-inflammatory and immunosuppressive effects. drugbank.comnih.gov The activated glucocorticoid receptor can interfere with the activity of pro-inflammatory transcription factors, such as nuclear factor-κB (NF-κB) and activator protein-1 (AP-1), preventing them from switching on genes that drive inflammation. nih.gov
Suppression of Pro-inflammatory Cytokine Production
This compound effectively reduces inflammation by suppressing the genes that code for pro-inflammatory cytokines and chemokines. patsnap.comdrugbank.com Cytokines are signaling proteins that orchestrate the inflammatory response, while chemokines are a specific type of cytokine that directs the migration of immune cells to the site of inflammation. nih.gov
Glucocorticoids are known to inhibit the expression of a broad spectrum of these inflammatory mediators, including: nih.govwjgnet.com
Interleukins (IL): IL-1, IL-2, IL-3, IL-6, IL-8, IL-11 nih.govwjgnet.com
Tumor Necrosis Factor-alpha (TNF-α) nih.govresearchgate.net
Interferons (IFN): IFN-α, IFN-β wjgnet.com
Granulocyte-macrophage colony-stimulating factor (GM-CSF) nih.gov
Chemokines: RANTES, MCP-1, MCP-3, MCP-4, MIP-1α, and eotaxin nih.gov
This widespread suppression of cytokine production dampens the inflammatory cascade, reduces immune cell activation, and alleviates the clinical signs of inflammation. patsnap.com
| Suppressed Pro-inflammatory Cytokines |
| Interleukin-1 (IL-1) nih.gov |
| Interleukin-2 (IL-2) nih.gov |
| Interleukin-6 (IL-6) nih.govresearchgate.net |
| Tumor Necrosis Factor-alpha (TNF-α) nih.govresearchgate.net |
| Interferons (IFN-α, IFN-β) wjgnet.com |
| Granulocyte-macrophage colony-stimulating factor (GM-CSF) nih.gov |
Reduction in Growth Factors and Adhesion Molecules Expression
The migration and accumulation of inflammatory cells at a site of injury or infection is a hallmark of inflammation. This process is heavily dependent on the expression of adhesion molecules on the surface of endothelial cells and leukocytes, as well as the presence of growth factors. patsnap.com
Impact on Inflammatory Cell Dynamics
This compound significantly alters the dynamics of inflammatory cells, which is a cornerstone of its therapeutic efficacy in inflammatory dermatoses.
Inhibition of Inflammatory Cell Migration (Neutrophils, Macrophages)
A primary anti-inflammatory action of this compound is the suppression of the migration of inflammatory cells, such as neutrophils and macrophages, to the site of inflammation. patsnap.compatsnap.com By preventing the accumulation of these cells in the affected tissue, the compound reduces the amplification of the inflammatory response, leading to decreased inflammation and tissue damage. patsnap.com This reduction in immune cell migration helps to alleviate symptoms like edema and erythema associated with inflammatory skin conditions. patsnap.com
Downregulation of Adhesion Molecules and Chemotactic Factors
The inhibition of inflammatory cell migration is achieved, in part, by the downregulation of molecules that guide these cells. This compound decreases the expression of adhesion molecules and chemotactic factors. patsnap.com Adhesion molecules are proteins that facilitate the attachment of leukocytes to the endothelial cells lining the blood vessels, a critical step for their exit into the surrounding tissue. Chemotactic factors are chemical signals that attract inflammatory cells to the site of injury or infection. By reducing the levels of these guiding molecules, this compound effectively diminishes the cellular infiltrate in the inflamed area. patsnap.com
Data Tables
Table 1: Summary of Molecular and Cellular Mechanisms
| Mechanism | Target | Effect | Reference |
|---|---|---|---|
| Membrane Stabilization | Cell and Lysosomal Membranes | Prevents the release of inflammatory enzymes and substances. | patsnap.commedchemexpress.com |
| Signaling Pathway Modulation | NF-κB | Inhibits the transcription of pro-inflammatory genes. | researchgate.netnih.govdrugbank.com |
| MAPK, PI3K/AKT | General corticosteroid action involves interference with these pathways to reduce inflammation (direct data for DV is limited). | medchemexpress.comcreative-diagnostics.commedchemexpress.comepo.org | |
| Inflammatory Cell Dynamics | Neutrophils, Macrophages | Inhibits migration to the site of inflammation. | patsnap.compatsnap.com |
Table 2: List of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Zinc |
| Isoconazole (B1215869) nitrate (B79036) |
| Hydrocortisone (B1673445) |
| Betamethasone-17-valerate |
| Arachidonic acid |
| Lipocortin-1 |
Pharmacological Profile and Pharmacodynamics of Diflucortolone Valerate
Anti-inflammatory Effects
The anti-inflammatory actions of diflucortolone (B194688) valerate (B167501) are central to its clinical utility. The compound modulates the body's immune response to reduce the cardinal signs of inflammation. patsnap.com
Inhibition of Vasodilation and Reduction of Capillary Permeability
Diflucortolone valerate effectively counteracts the vasodilation and increased capillary permeability that characterize inflammatory responses. patsnap.com Inflammatory mediators typically cause blood vessels to widen and become more permeable, leading to swelling and redness. patsnap.com this compound mitigates this by inducing the production of vasoconstrictive substances and downregulating the expression of proteins that increase vascular permeability. patsnap.com This action helps to reduce blood flow to the inflamed area, thereby decreasing the release of inflammatory mediators and subsequent edema. vulcanchem.com The vasoconstriction of blood vessels is a key component of its mechanism, leading to a reduction in the release of inflammatory substances. drugbank.comnih.gov
Reduction of Edema and Erythema
By inhibiting vasodilation and reducing capillary permeability, this compound leads to a noticeable reduction in edema (swelling) and erythema (redness). patsnap.compatsnap.com Its potent vasoconstrictor effect is a primary contributor to this clinical outcome. vulcanchem.com Animal studies have substantiated these effects; for instance, in a rat model of croton oil-induced ear edema, topically applied diflucortolone 21-valerate demonstrated significant anti-inflammatory effects. caymanchem.comcaymanchem.com The regression of capillary dilatation and intercellular edema contributes to the fading of inflamed skin surfaces. windows.net
Anti-Pruritic Mechanisms
This compound is also effective in alleviating pruritus (itching), a common and distressing symptom of many inflammatory dermatoses. drugbank.compatsnap.com The anti-pruritic effect is intrinsically linked to its anti-inflammatory and vasoconstrictive actions. drugbank.com By suppressing the inflammatory cascade, this compound reduces the release of various chemical mediators that can stimulate nerve endings and cause the sensation of itch. mims.com Specifically, it induces the synthesis of lipocortins, which are proteins that inhibit phospholipase A2. drugbank.comvulcanchem.com This inhibition blocks the release of arachidonic acid, a precursor to pro-inflammatory substances like prostaglandins (B1171923) and leukotrienes, which are involved in the itching sensation. vulcanchem.compatsnap.com
Vasoconstrictive Properties and Assays
The vasoconstrictive potency of a topical corticosteroid is often used as a reliable indicator of its anti-inflammatory strength. This compound has demonstrated potent vasoconstrictive effects in various assays.
Experimental Induction of Hyperemia in Human Skin
Studies involving the experimental induction of hyperemia (an excess of blood in the vessels) on human skin have been instrumental in quantifying the vasoconstrictive activity of this compound. nih.govnih.gov In such tests, a substance is used to cause controlled inflammation and redness, against which the blanching (whitening) effect of the corticosteroid is measured. karger.com One study found that a water/oil emulsion containing as little as 0.001% this compound was as effective in causing vasoconstriction as a 0.1% fluocortolone (B1672899) preparation in a similar base. vulcanchem.comncats.ioncats.io
Comparative Vasoconstriction Studies with Other Corticosteroids
Comparative studies have consistently positioned this compound as a highly potent topical corticosteroid.
In a study on 20 healthy volunteers with artificially induced hyperemia, the vasoconstrictive activity of this compound was compared with fluocinonide, betamethasone-17,21-dipropionate, hydrocortisone-17-butyrate, and clobetasol-17-propionate. nih.gov The results, assessed visually after 10 hours, showed that this compound in a fatty ointment base was statistically superior to the corresponding formulations of fluocinonide, clobetasol-17-propionate, and hydrocortisone-17-butyrate. nih.gov Furthermore, the water-in-oil emulsion of this compound was found to be statistically more effective after eight hours than the cream formulations of fluocinonide, clobetasol-17-propionate, and betamethasone-17,21-dipropionate. nih.gov
Another investigation evaluating cutaneous vasoconstriction on the forearms of 20 patients demonstrated that this compound ointment produced a significantly faster blanching effect compared to fluocinolone (B42009) acetonide and betamethasone (B1666872) valerate ointments. karger.com
Table 1: Comparative Vasoconstrictive Potency of this compound
| Comparator Corticosteroid | Formulation | Observation | Reference |
|---|---|---|---|
| Fluocortolone | Water/Oil Emulsion | 0.001% this compound is equivalent to 0.1% Fluocortolone. | vulcanchem.comncats.ioncats.io |
| Fluocortolone | W/O Emulsion | 0.1% this compound is 100 times more effective. | nih.gov |
| Fluocinonide | Fatty Ointment | This compound is statistically superior after 10 hours. | nih.gov |
| Fluocinonide | Cream | This compound is statistically better after 8 hours. | nih.gov |
| Clobetasol (B30939) Propionate (B1217596) | Fatty Ointment | This compound is statistically superior after 10 hours. | nih.gov |
| Clobetasol Propionate | Cream | This compound is statistically better after 8 hours. | nih.gov |
| Clobetasol Propionate | Ointment | 0.3% this compound and 0.05% Clobetasol Propionate are of equal clinical efficacy. | nih.gov |
| Betamethasone Valerate | Ointment | This compound has a significantly faster blanching effect. | karger.com |
| Betamethasone-17,21-dipropionate | Cream | This compound is statistically better after 8 hours. | nih.gov |
| Fluocinolone Acetonide | Ointment | This compound has a significantly faster blanching effect. | karger.com |
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Arachidonic acid |
| Betamethasone valerate |
| Betamethasone-17,21-dipropionate |
| Clobetasol propionate |
| Diflucortolone |
| This compound |
| Fluocinolone acetonide |
| Fluocinonide |
| Fluocortolone |
| Hydrocortisone-17-butyrate |
| Leukotrienes |
Immunosuppressive Properties
This compound is a potent synthetic corticosteroid recognized for its significant anti-inflammatory and immunosuppressive capabilities. patsnap.comcymitquimica.comontosight.ainih.gov Its therapeutic effectiveness in various inflammatory skin conditions stems from its ability to modulate the body's immune and inflammatory responses at a cellular and molecular level. patsnap.compatsnap.com As a member of the glucocorticoid class of steroids, its primary mechanism involves interaction with intracellular glucocorticoid receptors, which leads to a cascade of genomic and non-genomic effects that collectively suppress immune function and reduce inflammation. patsnap.comnih.govdrugbank.com These actions include the inhibition of inflammatory cell migration, interference with the function of immune cells, and the suppression of pro-inflammatory mediator synthesis. patsnap.compatsnap.com
Modulation of Immune Responses
The immunosuppressive action of this compound is a multifaceted process initiated by its binding to cytoplasmic glucocorticoid receptors. patsnap.compatsnap.com Upon application, the lipophilic nature of the compound allows it to penetrate the cell membrane. Inside the cell, it forms a complex with the glucocorticoid receptor. This activated complex then translocates into the cell nucleus. patsnap.comnih.gov
Within the nucleus, the diflucortolone-receptor complex influences gene expression through two main pathways:
Transactivation: The complex binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs), upregulating the transcription of genes that code for anti-inflammatory proteins. patsnap.comnih.gov A key example is the increased synthesis of annexin-1 (also known as lipocortin-1). patsnap.com Annexin-1 inhibits the enzyme phospholipase A2, which is critical for releasing arachidonic acid from cell membranes. By blocking this step, this compound effectively curtails the production of potent pro-inflammatory mediators such as prostaglandins and leukotrienes. patsnap.com It also stimulates the transcription of other anti-inflammatory genes, including those for IL-10. nih.govdrugbank.com
Transrepression: The complex can also suppress the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1. This action downregulates the expression of genes that produce pro-inflammatory cytokines, chemokines, adhesion molecules, and growth factors. patsnap.comnih.govdrugbank.com
Beyond these genomic effects, this compound also modulates the immune response by:
Inhibiting Inflammatory Cell Migration: It suppresses the migration of inflammatory cells like neutrophils and macrophages to the site of inflammation. patsnap.compatsnap.com This is achieved by reducing the expression of adhesion molecules and chemotactic factors that guide these cells to the affected tissue. patsnap.com
Stabilizing Membranes: The compound stabilizes cellular and lysosomal membranes, which prevents the release of enzymes and other inflammatory substances stored within these organelles. patsnap.com
Table 1: Mechanisms of Immune Response Modulation by this compound
| Mechanism | Description | Key Molecules Involved | Outcome |
| Receptor Binding | Binds to specific intracellular glucocorticoid receptors in the cytoplasm. patsnap.compatsnap.com | Glucocorticoid Receptor (GR) | Formation of an activated steroid-receptor complex. patsnap.com |
| Nuclear Translocation | The activated complex moves into the cell nucleus. patsnap.comnih.gov | Diflucortolone-GR Complex | Interaction with nuclear DNA and transcription factors. patsnap.com |
| Gene Transactivation | Upregulates the transcription of anti-inflammatory genes. nih.govdrugbank.com | Annexin-1 (Lipocortin-1), IL-10 | Inhibition of phospholipase A2; reduced production of prostaglandins and leukotrienes; suppression of inflammation. patsnap.comnih.gov |
| Gene Transrepression | Downregulates the expression of pro-inflammatory genes. patsnap.comnih.gov | NF-κB, AP-1, Cytokines, Adhesion Molecules | Decreased production of pro-inflammatory mediators and reduced immune cell recruitment. patsnap.comnih.gov |
| Cell Migration Inhibition | Suppresses the accumulation of neutrophils and macrophages at the inflammatory site. patsnap.compatsnap.com | Adhesion molecules, Chemotactic factors | Reduced cellular component of inflammation and decreased tissue damage. patsnap.com |
Effects on Hypersensitivity Reactions (Delayed and Immediate)
Corticosteroids, including this compound, can paradoxically be involved in hypersensitivity reactions, which are broadly classified as either immediate (Type I) or delayed (Type IV). actasdermo.orgactasdermo.orgeurannallergyimm.com
Delayed Hypersensitivity (Type IV) Delayed hypersensitivity reactions to corticosteroids are the more frequent type observed. eurannallergyimm.com These are T-cell mediated and typically manifest hours to days after exposure. actasdermo.orgactasdermo.org The most common clinical presentation is Allergic Contact Dermatitis (ACD), which can be triggered by topical application. medscape.com In patients already sensitized, systemic administration of a corticosteroid can lead to a generalized reaction known as systemic contact dermatitis. eurannallergyimm.com
The risk factors for developing ACD to corticosteroids include pre-existing chronic skin conditions like stasis dermatitis or psoriasis and the prolonged, unmonitored use of topical products. Corticosteroids are classified into groups based on their chemical structure to help predict cross-reactivity patterns. eurannallergyimm.commedscape.com this compound belongs to a group of stable esters that are noted to have no significant cross-reactivity pattern. aaaai.org
Immediate Hypersensitivity (Type I) Immediate hypersensitivity reactions are rare, IgE-mediated events that occur within minutes of exposure to the drug. actasdermo.orgactasdermo.orgeurannallergyimm.com Clinical presentations can range from localized contact urticaria to systemic reactions like generalized urticaria, angioedema, and, in severe cases, anaphylaxis. actasdermo.org Sensitization for immediate reactions most commonly occurs via the intravenous route, though other systemic routes can also be involved. actasdermo.orgactasdermo.org It is important to note that in some cases of immediate hypersensitivity to topical preparations, the reaction may be caused by an excipient in the formulation, such as macrogol, rather than the active corticosteroid itself. jiaci.org
Table 2: Comparison of Hypersensitivity Reactions to Corticosteroids
| Feature | Delayed Hypersensitivity (Type IV) | Immediate Hypersensitivity (Type I) |
| Immune Mechanism | T-cell mediated. actasdermo.orgactasdermo.org | IgE-mediated. actasdermo.orgactasdermo.org |
| Onset | Hours to days after exposure. actasdermo.orgactasdermo.org | Minutes after exposure. actasdermo.orgactasdermo.org |
| Frequency | More frequent. eurannallergyimm.com | Exceptional/Rare. actasdermo.orgeurannallergyimm.com |
| Primary Route of Sensitization | Topical/Skin. actasdermo.orgactasdermo.org | Intravenous. actasdermo.orgactasdermo.org |
| Common Clinical Manifestations | Allergic contact dermatitis, worsening of existing eczema. medscape.com | Urticaria, angioedema, anaphylaxis. actasdermo.org |
| Predisposing Factors | Chronic dermatological diseases, self-medication with topical corticosteroids. actasdermo.orgactasdermo.org | Asthma, transplant recipients receiving regular corticosteroid treatment. actasdermo.orgactasdermo.org |
Pharmacokinetics and Biotransformation of Diflucortolone Valerate
Percutaneous Absorption and Distribution
Diflucortolone (B194688) valerate's journey through the skin and into the body is a critical aspect of its therapeutic action and systemic impact. The process begins with its absorption through the skin, which can vary significantly based on the skin's condition.
Absorption Rate and Extent in Healthy Versus Damaged Skin
The integrity of the skin barrier plays a pivotal role in the percutaneous absorption of diflucortolone valerate (B167501). In healthy, intact skin, the absorption is relatively low. Studies have shown that when applied as an ointment to healthy skin, approximately 0.7% of the administered dose is absorbed percutaneously after a seven-hour exposure. drugbank.com Another study indicated that less than 1% of a topically applied dose was absorbed within a four-hour period. hpra.ie
However, the absorption rate increases significantly when the skin is damaged or stripped of its outermost layer, the stratum corneum. drugbank.com In one study conducted on healthy males with damaged skin (stratum corneum removed), the percutaneous absorption of a 0.1% diflucortolone valerate formulation was found to be up to 2.2% (±0.8%) within 24 hours, as measured by the elimination of radioactive-labeled compound in urine and feces. nih.gov When absorption was determined by measuring the amount of corticoid remaining on the skin after 24 hours, the absorption rate for this compound was approximately 14.8% (±4.2%). nih.gov This highlights the compromised barrier function of damaged skin, leading to greater systemic exposure. drugbank.comnih.gov
Systemic Absorption Profile
Once absorbed through the skin, this compound can enter the systemic circulation, although typically less than 1% of the applied dose reaches the bloodstream. drugbank.comhpra.ie The extent of systemic absorption is influenced by several factors, including the formulation vehicle, the dose applied, the size of the treatment area, the duration of treatment, and the specific anatomical location of application. drugbank.comvulcanchem.com
Upon entering the systemic circulation, this compound is rapidly hydrolyzed to its active metabolite, diflucortolone, and valeric acid within minutes. hpra.iedafrapharma.com Studies involving intravenous administration have provided insights into its systemic behavior. After a 1mg intravenous dose of radiolabeled this compound, the intact ester was no longer detectable in the plasma after just 5 minutes. nih.gov At the same time, its active metabolite, diflucortolone, was present at a concentration of 6-8 ng/ml in the plasma. drugbank.comnih.govnih.gov
The half-life of diflucortolone in the plasma is approximately 4 to 5 hours. drugbank.comnih.govmims.com The total radiolabeled steroids, including metabolites, have a longer plasma half-life of about 9 hours. drugbank.comhpra.ienih.gov Elimination from the body is rapid and comprehensive. drugbank.comnih.gov Within 24 hours of an intravenous injection, about 56% of the dose is eliminated in the urine, and by 7 days, nearly all of the administered dose is recovered in the urine and feces. drugbank.comnih.gov The primary route of excretion is via the urine, accounting for about 75% of the dose, with the remaining 25% excreted in the feces. drugbank.comhpra.iemims.com
Distribution into Epidermal and Dermal Layers
For this compound to exert its therapeutic effect, it must effectively penetrate the outer layers of the skin to reach the living epidermis and upper dermis. drugbank.comwindows.net The compound penetrates the skin rapidly. hpra.iedafrapharma.com Research has shown that one hour after application, high concentrations of approximately 150 µg/ml can be found in the stratum corneum, and these levels are maintained for at least seven hours. hpra.ieefda.gov.et
In the deeper layers of the epidermis, corticosteroid levels have been measured at about 0.15 µg/ml. hpra.ieefda.gov.et Once within the skin, this compound is partially hydrolyzed to diflucortolone, which is also an effective corticosteroid. hpra.iewindows.netefda.gov.et Studies using nanoparticle formulations have demonstrated enhanced delivery and retention of this compound in the stratum corneum and epidermis, suggesting that these advanced delivery systems can optimize its localization within the skin layers. nih.govdovepress.com
Metabolism and Metabolite Identification
Following absorption, this compound undergoes significant metabolic transformation, primarily in the liver.
Hepatic Degradation and Metabolic Pathways
The liver is the main site of metabolism for systemically absorbed this compound. drugbank.commims.com The compound is degraded very rapidly. drugbank.comnih.govnih.gov The initial and a crucial metabolic step is the cleavage of the ester bond, which hydrolyzes this compound into diflucortolone and valeric acid. hpra.ievulcanchem.com This hydrolysis occurs swiftly upon entry into the systemic circulation. hpra.ie
Further metabolism of diflucortolone occurs, leading to the formation of several other metabolites. nih.gov The elimination of these metabolites from the plasma occurs with a half-life of approximately 9 hours. hpra.ie The metabolic process involves conjugation reactions, with metabolites being excreted as unconjugated steroids, steroid-glucuronides, and steroid-sulfates. drugbank.comnih.gov Within 48 hours of an intravenous injection, approximately 30% of the dose is eliminated as unconjugated steroids, 20% as glucuronides, and 10% as sulfates. drugbank.comnih.gov
Identification of Key Metabolites (e.g., 11-keto-diflucortolone)
Chromatographic analysis of plasma and urine has led to the identification of several metabolites of this compound. The most significant of these is 11-keto-diflucortolone. drugbank.comhpra.ievulcanchem.comnih.gov This metabolite, along with diflucortolone itself and two other unidentified metabolites, has been detected in the plasma. hpra.ienih.govefda.gov.et
In total, seven metabolites have been characterized in the urine. nih.gov Diflucortolone has been found in both its unconjugated form and as a glucuronide conjugate. nih.gov 11-keto-diflucortolone has been identified as both a glucuronide and a sulfate (B86663) conjugate. nih.gov The identification of these metabolites provides a clearer picture of the biotransformation pathways of this compound in the human body.
Table of Research Findings on this compound Pharmacokinetics
| Parameter | Finding | Source(s) |
|---|---|---|
| Percutaneous Absorption (Healthy Skin) | Approx. 0.7% of dose absorbed after 7 hours; <1% after 4 hours. | drugbank.comhpra.ie |
| Percutaneous Absorption (Damaged Skin) | Up to 2.2% (±0.8%) within 24 hours (radioactive label); Approx. 14.8% (±4.2%) (corticoid recovery). | nih.gov |
| Systemic Bioavailability | Typically less than 1% of the applied dose. | drugbank.comhpra.ie |
| Plasma Half-life (Diflucortolone) | Approximately 4-5 hours. | drugbank.comnih.govmims.com |
| Plasma Half-life (Total Steroids) | Approximately 9 hours. | drugbank.comhpra.ienih.gov |
| Excretion | 75% via urine, 25% via feces. | drugbank.comhpra.iemims.com |
| Primary Metabolite | 11-keto-diflucortolone. | drugbank.comhpra.ievulcanchem.comnih.gov |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Diflucortolone |
| 11-keto-diflucortolone |
| Betamethasone-17-valerate |
| Beclomethasone dipropionate |
| Fluocinolone (B42009) acetonide |
Hydrolysis of this compound to Diflucortolone
Upon entering systemic circulation, this compound is rapidly hydrolyzed to its active metabolite, diflucortolone, and the corresponding fatty acid, valeric acid. efda.gov.etmedsgo.ph This enzymatic process is remarkably swift, with studies indicating that the intact ester is no longer detectable in the plasma as early as five minutes after intravenous injection. nih.gov At this point, diflucortolone is present in the plasma at concentrations of 6-8 ng/ml. nih.gov
The hydrolysis also occurs within the skin itself, although at a different rate compared to systemic circulation. efda.gov.etnih.gov In human skin, the degradation of the ester is slower, with approximately 80-90% of this compound remaining and only 5-15% converted to diflucortolone after seven hours of application. nih.gov This slower hydrolysis in the skin ensures a sustained local therapeutic effect. nih.gov In contrast, the hydrolysis is much faster in the skin of rats and guinea pigs, with a half-life of about 30-60 minutes. nih.gov The primary metabolite formed through this hydrolysis is diflucortolone, with 11-keto-diflucortolone also being identified as a significant metabolite in the plasma. efda.gov.etmedsgo.phnih.gov
Table 1: Hydrolysis of this compound
| Tissue/Fluid | Time Post-Administration | Percentage of Intact this compound | Percentage of Diflucortolone |
| Human Plasma | 5 minutes | Not detectable | - |
| Human Skin | 7 hours | 80-90% | 5-15% |
| Rat/Guinea Pig Skin | 30-60 minutes (Half-life) | 50% | 50% |
Elimination Pathways
The elimination of diflucortolone and its metabolites from the body is rapid and comprehensive, occurring through both renal and biliary routes. nih.govnih.gov The half-life of diflucortolone in the plasma is approximately 4 to 5 hours, while the total ³H-steroids (representing the parent compound and all its metabolites) have a plasma half-life of about 9 hours. nih.gov
The primary route of elimination for diflucortolone and its metabolites is through the kidneys via urine. medsgo.phnih.govnih.gov Studies have shown that approximately 75% of the administered dose is excreted through renal pathways. medsgo.phdrugbank.comdafrapharma.comrwandafda.gov.rwmims.com Within 24 hours of administration, about 56% of the dose is eliminated in the urine. nih.govnih.govdrugbank.com Over a period of seven days, the cumulative recovery in urine and feces reaches nearly complete elimination, with some studies reporting 98% and 93% of the dose recovered, respectively. nih.gov
The excreted compounds consist of both unconjugated and conjugated metabolites. Within 48 hours, approximately 30% of the dose is eliminated as unconjugated steroids, 20% as steroid-glucuronides, and 10% as steroid-sulfates. nih.govnih.gov Diflucortolone is found in both its unconjugated form and as a glucuronide conjugate in the urine. nih.gov Similarly, the metabolite 11-keto-diflucortolone is excreted as both a glucuronide and a sulfate conjugate. nih.gov Chromatographic analysis has identified a total of seven metabolites in the urine. nih.gov
A smaller but significant portion of diflucortolone and its metabolites is eliminated through the biliary system and subsequently excreted in the feces. medsgo.phnih.govnih.gov This pathway accounts for approximately 25% of the total administered dose. medsgo.phdrugbank.comdafrapharma.comrwandafda.gov.rwmims.com The ratio of urinary to fecal elimination is consistently reported to be around 3:1. nih.gov
Table 2: Elimination of this compound and its Metabolites
| Elimination Pathway | Percentage of Dose Excreted | Timeframe | Forms of Excreted Compounds |
| Renal (Urine) | ~75% | - | Unconjugated steroids, steroid-glucuronides, steroid-sulfates |
| ~56% | 24 hours | - | |
| Biliary (Feces) | ~25% | - | - |
| Total (Urine & Feces) | 93-98% | 7 days | - |
Clinical Efficacy and Comparative Studies of Diflucortolone Valerate
Efficacy in Corticosteroid-Responsive Dermatoses
Diflucortolone (B194688) valerate (B167501) has demonstrated significant efficacy in the treatment of a range of corticosteroid-responsive dermatoses, owing to its anti-inflammatory, antipruritic, and vasoconstrictive properties. drugbank.com
Eczema and Dermatitis
Diflucortolone valerate is effective in managing eczema and dermatitis. patientslikeme.com Studies have shown its utility in various forms of these conditions, including atopic eczema and contact dermatitis. patientslikeme.comnih.gov In a study involving patients with very dry dermatoses, this compound fatty ointment produced excellent results in cases of atopic eczema and neurodermatitis. nih.gov Another study comparing this compound 0.1% with hydrocortisone (B1673445) acetate (B1210297) 1.0% in patients with eczema and other skin conditions found that the response to therapy in eczema was very good in 89.1% of cases and good in 10.9% of cases. nih.govijdvl.com
Psoriasis
Clinical evidence supports the use of this compound for the treatment of psoriasis. patientslikeme.comdrugbank.com In a comparative study, this compound 0.3% ointment was found to be a highly effective and potent topical steroid for psoriasis, with 81% of all patients showing marked improvement or healing. nih.gov Another study focusing on the psoriasis plaque test showed that this compound 0.3% was as effective as other potent corticosteroids. nih.gov A randomized, double-blind study also reported that patients with psoriasis showed a very good response in 33.3% of cases and a good response in 66.6% of cases when treated with this compound 0.1% ointment. nih.govijdvl.com Furthermore, a study comparing a combination of calcipotriol (B1668217) and this compound with calcipotriol alone for chronic plaque psoriasis found that both treatments resulted in a significant and nearly identical reduction in the Psoriasis Area and Severity Index (PASI). medicaljournalssweden.seresearchgate.net
Lichen Planus
This compound is recognized as a treatment option for lichen planus. patientslikeme.comdrugbank.com While extensive clinical trial data is somewhat limited, it is considered a high-potency topical corticosteroid that can be used for this condition. lichensclerosus.ch One study on nail lichen planus used this compound ointment as a comparator treatment. researchgate.net Another clinical trial investigated the use of this compound ointment for lichen simplex chronicus, a related condition characterized by thickened, leathery skin from chronic scratching. nih.gov
Seborrheic Eczema
This compound is indicated for the relief of inflammation and itching associated with seborrheic dermatitis. patientslikeme.comdrugbank.com
Comparative Efficacy Trials
The clinical potency of this compound has been benchmarked against other topical corticosteroids in various comparative studies.
Comparison with Other Topical Corticosteroids
Betamethasone-17-valerate: In a psoriasis plaque test, this compound was found to be significantly superior to preparations containing betamethasone-17-valerate. nih.gov A Southeast Asian multicenter trial compared a combination product containing this compound with a combination product containing betamethasone (B1666872) 17-valerate in infected skin diseases, with the diflucortolone preparation showing better efficacy. nih.gov
Fluocinolone (B42009) Acetonide: A randomized, double-blind trial with 60 patients demonstrated that this compound fatty ointment led to good results in 89% of cases, compared to 63.5% for fluocinolone acetonide ointment. popline.org Another study using a psoriasis plaque test also found this compound to be significantly superior to fluocinolone acetonide. nih.gov Blanching assays, which measure vasoconstriction and are indicative of bioavailability, also showed significant differences between this compound and fluocinolone acetonide preparations. researchgate.netnih.govkarger.com
Hydrocortisone Acetate: A randomized, double-blind, contralateral trial with 52 patients compared this compound 0.1% ointment with hydrocortisone acetate 1.0% ointment over three weeks. nih.govijdvl.com this compound demonstrated a greater reduction in signs and symptoms at all evaluation points. nih.govijdvl.com Improvement with diflucortolone was noted to begin within 18-24 hours, whereas with hydrocortisone it started after 72-96 hours. ijdvl.com
Beclomethasone Dipropionate: While direct head-to-head trials are not as prevalent in the provided search results, the relative potency of this compound is established in studies comparing it to other corticosteroids. For instance, in a psoriasis plaque test, this compound was found to be significantly superior to a preparation containing betamethasone-17,21-dipropionate. nih.gov
Table 1: Summary of Comparative Efficacy in Eczema
| Comparator | This compound Efficacy | Comparator Efficacy | Study Details |
|---|---|---|---|
| Clobetasol (B30939) Propionate (B1217596) 0.05% | Greater number of preferences (not statistically significant) | --- | Multicentre, double-blind, half-side study nih.gov |
| Hydrocortisone Acetate 1.0% | Very good response in 89.1% of cases, good in 10.9% | --- | Randomized, double-blind, contralateral trial nih.govijdvl.com |
| Fluocinolone Acetonide | Good results in 89% of cases | Good results in 63.5% of cases | Randomized, double-blind trial popline.org |
Table 2: Summary of Comparative Efficacy in Psoriasis
| Comparator | This compound Efficacy | Comparator Efficacy | Study Details |
|---|---|---|---|
| Clobetasol Propionate 0.05% | --- | Greater number of preferences (not statistically significant) | Multicentre, double-blind, half-side study nih.gov |
| Betamethasone-17-valerate | Significantly superior | --- | Psoriasis plaque test nih.gov |
| Fluocinolone Acetonide | Significantly superior | --- | Psoriasis plaque test nih.gov |
| Calcipotriol (combination therapy) | Nearly identical PASI reduction to calcipotriol alone | --- | Double-blind, randomized clinical study medicaljournalssweden.seresearchgate.net |
Comparative Studies in Specific Dermatological Conditions (e.g., Eczema vs. Psoriasis)
Clinical research has examined the efficacy of this compound across various inflammatory dermatoses, with particular interest in its comparative performance in conditions like eczema and psoriasis.
Another comparative study evaluated 0.1% this compound against 1.0% hydrocortisone acetate in 52 patients. ijdvl.com The results demonstrated a "very good" response in 89.1% of eczema cases treated with this compound. ijdvl.com For psoriasis patients, 33.3% experienced a "very good" response, while 66.6% had a "good" response. ijdvl.com Further research comparing this compound 0.1% fatty ointment to other fluocortolone (B1672899) preparations in 925 patients found it to be statistically superior in the treatment of psoriasis. nih.gov Additionally, a study comparing this compound cream to betamethasone valerate cream in 138 eczema patients concluded that both preparations produced excellent results. laegemiddelstyrelsen.dk
Table 1: Comparative Efficacy of this compound in Eczema and Psoriasis
| Study Comparator | Condition | Key Finding | Citation |
|---|---|---|---|
| Clobetasol Propionate 0.05% | Eczema | Greater number of preferences for this compound (not statistically significant). | nih.govoup.com |
| Clobetasol Propionate 0.05% | Psoriasis | Greater number of preferences for clobetasol propionate (not statistically significant). | nih.govoup.com |
| Hydrocortisone Acetate 1.0% | Eczema | 89.1% of cases showed a "very good" response to this compound. | ijdvl.com |
| Hydrocortisone Acetate 1.0% | Psoriasis | 33.3% "very good" response and 66.6% "good" response to this compound. | ijdvl.com |
| Fluocortolone Preparations | Psoriasis | This compound fatty ointment was statistically superior. | nih.gov |
| Betamethasone Valerate | Eczema | Both preparations produced excellent results. | laegemiddelstyrelsen.dk |
Combination Therapies and Enhanced Efficacy
To address inflammatory skin conditions complicated by fungal or bacterial infections, this compound is often combined with anti-infective agents. droracle.ai These combinations aim to simultaneously reduce inflammation and eradicate the underlying infection. google.com
A widely studied combination pairs 0.1% this compound with 1.0% isoconazole (B1215869) nitrate (B79036), a broad-spectrum imidazole (B134444) antifungal. nih.govresearchgate.net The addition of the corticosteroid has been shown to increase the bioavailability and prolong the activity of the antimycotic, while rapidly alleviating inflammatory symptoms like itching. nih.govresearchgate.netdrugbank.com This combination is designed to treat fungal skin infections where inflammation is a significant component. google.com
Another combination involves 0.1% this compound with 1.0% chlorquinaldol (B839), an agent with antiseptic and anti-infective properties. nih.govfrontiersin.org This formulation is indicated for inflammatory or allergic skin conditions where a supplementary anti-infective action is needed for therapy or prophylaxis. nih.gov A large multicentre trial in Southeast Asia with 8,668 patients demonstrated excellent efficacy and tolerability for this combination. nih.gov In a randomized double-blind trial in the Philippines involving 288 patients, the this compound/chlorquinaldol preparation showed better efficacy in patients with bacterially or mycotically infected skin diseases compared to a combination of betamethasone 17-valerate, gentamicin, tolnaftate, and clioquinol. nih.gov
The combination of this compound and an anti-infective agent is particularly effective in treating inflammatory dermatomycoses, which are superficial fungal infections with a significant inflammatory component. nih.gov
Similarly, the combination of this compound and chlorquinaldol has been evaluated in acute dermatomycoses. nih.gov In a multicentre trial with 183 patients, a cream containing 0.1% this compound and 1% chlorquinaldol was compared to a cream with 0.05% halometasone (B1672925) and 1% triclosan. nih.gov Both preparations showed similar rates of good to very good therapeutic effects (57% for the this compound combination vs. 60% for the comparator). nih.gov
Table 2: Efficacy of this compound Combination Therapies in Inflammatory Dermatomycosis
| Combination | Comparator | Key Finding | Citation |
|---|---|---|---|
| 0.1% DFV + 1% Isoconazole Nitrate | 1% Isoconazole Nitrate Monotherapy | Faster onset of action, faster symptom relief, and improved mycological cure rate with the combination therapy. | nih.govresearchgate.net |
| 0.1% DFV + 1% Chlorquinaldol | 0.05% Halometasone + 1% Triclosan | Closely similar results in good to very good therapeutic effects (57% vs. 60%). | nih.gov |
| 0.1% DFV + 1% Chlorquinaldol | Betamethasone 17-valerate + Gentamicin + Tolnaftate + Clioquinol | Better efficacy for the DFV/chlorquinaldol combination in bacterially or mycotically infected skin diseases. | nih.gov |
This compound with Anti-infective Agents (e.g., Chlorquinaldol, Isoconazole Nitrate)
Onset and Duration of Therapeutic Effect
The onset of action for this compound is generally rapid. nih.gov In a comparative study against hydrocortisone acetate, the majority of patients treated with this compound showed improvement within 18-24 hours of starting treatment. ijdvl.com The drying effect on exuding lesions was also evident within this initial 18-24 hour period. ijdvl.com In contrast, improvement with hydrocortisone was noted after 72-96 hours. ijdvl.com
Studies evaluating the vasoconstrictor effect, a measure of a topical corticosteroid's potency, also demonstrate a rapid onset for this compound. When compared to fluocinolone acetonide and betamethasone valerate ointments, this compound ointment produced a significantly faster blanching effect. karger.com However, this research also noted that for a visible vasoconstrictive effect to occur on healthy skin, an application time of at least 3 hours is typically necessary. karger.com General clinical observations suggest patients may see improvements in their condition within a few days to a week of initiating treatment. patsnap.com
Adverse Effects and Safety Profile in Research Contexts
Dermatological Adverse Reactions and Pathophysiology
Diflucortolone (B194688) valerate (B167501), a potent topical corticosteroid, is associated with a range of local adverse effects, particularly with prolonged or inappropriate use. patsnap.compatsnap.com These reactions are primarily a consequence of its potent anti-inflammatory, immunosuppressive, and anti-proliferative actions on the skin's cellular components. cymitquimica.compatsnap.com Research has elucidated the pathophysiological mechanisms underlying these common dermatological side effects.
Skin atrophy is one of the most recognized adverse effects of potent topical corticosteroids like diflucortolone valerate. patsnap.comnih.gov It manifests as a thinning of the skin, which becomes fragile, transparent, and prone to wrinkling and bruising. patsnap.comamazonaws.com
The primary pathophysiological mechanism involves the anti-proliferative and catabolic effects of corticosteroids on dermal and epidermal cells. This compound, upon binding to glucocorticoid receptors, inhibits the synthesis of key components of the dermal extracellular matrix. patsnap.com It particularly downregulates the gene expression for type I and type III collagen, which are crucial for the skin's tensile strength and integrity. nih.gov This leads to a reduction in dermal thickness and connective tissue support. indexcopernicus.com Furthermore, corticosteroids suppress the proliferation of keratinocytes, the main cells of the epidermis, contributing to epidermal thinning. nih.gov This can also impair the skin's barrier function. tandfonline.com
Table 1: Pathophysiology of Corticosteroid-Induced Skin Atrophy
| Cellular Target | Molecular Effect | Clinical Manifestation |
|---|---|---|
| Dermal Fibroblasts | Inhibition of collagen synthesis (Type I & III) | Reduced dermal thickness, loss of tensile strength |
| Keratinocytes | Suppression of proliferation | Epidermal thinning, impaired barrier function |
Striae, or stretch marks, are a form of dermal scarring that can result from prolonged application of potent topical corticosteroids. patsnap.comwindows.net They appear as linear, atrophic bands on the skin and are often a consequence of significant dermal thinning. patsnap.comindexcopernicus.com
The pathophysiology of striae formation is directly linked to the mechanisms causing skin atrophy. nih.gov The steroid-induced inhibition of fibroblast activity and collagen production weakens the dermal connective tissue. indexcopernicus.com When the skin is subjected to tension or stretching, this weakened dermis is more susceptible to tearing. These intradermal tears result in the formation of striae, which initially may appear red or purple (striae rubra) before maturing into white, scar-like lesions (striae albae). nih.govindexcopernicus.com
Table 2: Pathogenesis of Corticosteroid-Induced Striae
| Pathogenic Step | Description |
|---|---|
| Dermal Weakening | Corticosteroid action reduces collagen and elastin (B1584352) fiber synthesis by fibroblasts, compromising the structural integrity of the dermis. indexcopernicus.com |
| Mechanical Stress | Normal or increased tension on the skin (e.g., at flexures, during growth) is applied to the weakened dermis. |
| Dermal Tearing | The stress overcomes the reduced tensile strength of the dermis, causing intradermal tears. indexcopernicus.com |
| Scar Formation | The tears heal through a process of scar tissue formation, resulting in the visible linear lesions characteristic of striae. |
Telangiectasias are small, dilated blood vessels visible near the surface of the skin. nih.gov Their development is a known local side effect of topical corticosteroid use. windows.net
The formation of telangiectasias is primarily attributed to the atrophic changes in the dermis. clinicalgate.com The reduction in dermal collagen and other supportive connective tissue components means that the superficial dermal blood vessels have less structural support. nih.gov This lack of support allows the capillaries and venules to dilate and become more prominent. Additionally, the thinning of the overlying epidermis makes these dilated vessels more visible. clinicalgate.com Some research also suggests that corticosteroids may have direct vasoactive effects that contribute to the dilation of these superficial vessels. clinicalgate.com
Table 3: Factors Contributing to Corticosteroid-Induced Telangiectasia
| Contributing Factor | Mechanism |
|---|---|
| Loss of Dermal Support | Atrophy of collagen and elastin fibers weakens the structural support around superficial blood vessels, permitting them to dilate. clinicalgate.com |
| Epidermal Thinning | A thinner epidermis provides less camouflage, making the underlying dilated vessels more apparent. nih.gov |
| Vascular Effects | Potential direct effects on vascular endothelium or release of vasoactive substances may contribute to vessel dilation. clinicalgate.com |
Topical corticosteroids can induce or exacerbate follicular-based inflammatory reactions, which present as folliculitis or acneiform eruptions. nih.govamazonaws.com These eruptions are characterized by monomorphic (uniform in appearance) erythematous papules and pustules, often located on the trunk and face. jmsh.ac.in
Unlike acne vulgaris, steroid-induced acneiform eruptions typically lack comedones (blackheads and whiteheads). jmsh.ac.in The pathophysiology is not fully understood but is considered distinct from true acne. dermatofuncional.cl It is not primarily a hypersensitivity reaction. jmsh.ac.in Theories suggest that corticosteroids may alter the follicular microenvironment, potentially promoting the proliferation of microorganisms within the hair follicle. Another proposed mechanism involves the anti-inflammatory action of the steroid influencing toll-like receptors, which play a role in follicular inflammation. hmpgloballearningnetwork.com The eruption is an inflammatory follicular reaction to the drug itself or its effects on follicular keratinization and sebum. jmsh.ac.indermatofuncional.cl
Table 4: Comparison of Acne Vulgaris and Steroid-Induced Acneiform Eruptions
| Feature | Acne Vulgaris | Steroid-Induced Acneiform Eruption |
|---|---|---|
| Lesion Type | Polymorphic (comedones, papules, pustules, nodules) | Monomorphic (papules and pustules) jmsh.ac.in |
| Comedones | Present and a primary feature | Typically absent jmsh.ac.in |
| Onset | Gradual, often in adolescence | Sudden onset, related to drug exposure jmsh.ac.in |
| Distribution | Primarily seborrheic areas (face, chest, back) | Can be in seborrheic areas but may also be more widespread jmsh.ac.in |
Perioral dermatitis is an inflammatory skin condition characterized by an eruption of small, erythematous papules and pustules concentrated around the mouth, nose, and sometimes the eyes. nih.govamazonaws.com The use of topical corticosteroids, including this compound, on the face is a well-established trigger for this condition. windows.netgoogle.com
The exact pathophysiology remains unclear, but it is thought to involve the disruption of the skin's barrier function and the alteration of the cutaneous microflora by the topical steroid. amazonaws.com The immunosuppressive effects of the corticosteroid may allow for the overgrowth of microorganisms, such as fusiform bacteria or Candida species, contributing to the inflammation. Discontinuation of the topical steroid often leads to a rebound flare of the dermatitis before it eventually improves.
Table 5: Clinical Features of Perioral Dermatitis
| Feature | Description |
|---|---|
| Morphology | Erythematous papules, papulopustules, and sometimes vesicles on an erythematous, scaly base. |
| Location | Typically concentrated around the mouth (perioral), nasolabial folds, and sometimes around the nose (perinasal) and eyes (periocular). nih.govanaisdedermatologia.org.br |
| Sparing | A characteristic clear zone immediately adjacent to the vermilion border of the lips is often observed. |
| Symptoms | May be associated with a burning sensation or mild itching. |
Alterations in skin pigmentation, including both hyperpigmentation (darkening) and hypopigmentation (lightening), can occur with the use of topical corticosteroids. patsnap.comnih.gov These changes are generally reversible upon discontinuation of the medication but can be cosmetically concerning. patsnap.com
The pathophysiology of these pigmentary changes relates to the effect of corticosteroids on melanocytes, the cells responsible for producing melanin (B1238610). Corticosteroids can interfere with the synthesis and transfer of melanin. Hypopigmentation may result from a direct inhibitory effect on melanocyte function, leading to decreased melanin production. Conversely, hyperpigmentation, often seen as post-inflammatory hyperpigmentation, can occur as the skin heals from steroid-induced inflammation or atrophy. mhmedical.com In some cases, resolution of an inflammatory condition treated with a steroid combination product can leave behind secondary hyperpigmentation. researchgate.netresearchgate.net
Table 6: Corticosteroid-Induced Pigmentation Changes
| Type of Change | Clinical Appearance | Proposed Pathophysiology |
|---|---|---|
| Hypopigmentation | Lighter patches of skin in the area of application. patsnap.com | Suppression of melanocyte activity, leading to reduced melanin synthesis and transfer. |
| Hyperpigmentation | Darker patches of skin. patsnap.com | Often occurs as a post-inflammatory response, where inflammation stimulates melanocytes to overproduce melanin. mhmedical.com |
Local Hypersensitivity Reactions and Allergic Contact Dermatitis
Allergic contact dermatitis (ACD) is a potential local adverse effect of topical corticosteroid use, including this compound. bsgdtphcm.vnnih.gov The presentation of ACD is often a failure of the underlying skin condition to heal, rather than a distinct clinical exacerbation. bsgdtphcm.vn Patch testing is a diagnostic tool that can be used to confirm a diagnosis of corticosteroid-induced ACD. bsgdtphcm.vncosmoderma.org
The potential for cross-reactivity between different corticosteroids is an important consideration in patients with suspected ACD. Corticosteroids are often classified into groups based on their chemical structure to help predict these cross-reactions. actasdermo.orgeurannallergyimm.com For instance, some studies suggest that patients sensitized to corticosteroids in one group may be able to tolerate corticosteroids from another group. actasdermo.orgnih.gov However, polysensitization to multiple corticosteroids can also occur. cosmoderma.orgactasdermo.org
In research settings, various corticosteroids are used in patch test series to identify sensitivities. These may include tixocortol (B133387) pivalate (B1233124) and budesonide (B1683875) as markers for corticosteroid allergy. cosmoderma.orgactasdermo.orgnih.gov One study of 1188 patients who underwent patch testing with corticosteroids found that 10.7% had allergic reactions to at least one corticosteroid, with 4.7% showing sensitivity to multiple corticosteroids. cosmoderma.org
It's also noteworthy that the vehicle in which the corticosteroid is formulated can sometimes be the cause of a hypersensitivity reaction. For example, propylene (B89431) glycol, a common vehicle in topical preparations, is a known allergen. skintherapyletter.com
Exacerbation of Underlying Symptoms
In some instances, the use of topical corticosteroids can lead to an exacerbation of the underlying symptoms they are intended to treat. This can manifest as a rebound phenomenon upon cessation of treatment or a worsening of the condition during use. dermauk.co.uk For example, sudden withdrawal of a potent corticosteroid in psoriatic patients may lead to an exacerbation of symptoms or even generalized pustular psoriasis. dermauk.co.uk
Secondary Infections and Masked Infections
The immunosuppressive properties of topical corticosteroids like this compound can increase the risk of secondary skin infections. bsgdtphcm.vnpatsnap.com These infections can be bacterial, fungal, or viral in nature. patsnap.com Corticosteroids can also mask the typical signs of an infection, making diagnosis more challenging. jaypeedigital.com This phenomenon is sometimes referred to as "tinea incognito" in the case of fungal infections, where the classic presentation of ringworm is altered by the anti-inflammatory effects of the corticosteroid. jaypeedigital.com The clinical appearance of such masked infections can be polymorphic, with scattered papules, pustules, and less defined borders. jaypeedigital.com
In a comparative study, secondary infections were reported in some patients treated with this compound. oup.com The presence of a secondary microbial infection generally requires the addition of an appropriate anti-infective agent. sahpra.org.za
Systemic Adverse Effects and Risk Factors
Systemic absorption of topical corticosteroids can lead to a range of adverse effects, particularly with prolonged use, application over large surface areas, or the use of occlusive dressings. hpra.ie Children and the elderly are generally considered more susceptible to these systemic effects. nih.gov
Hypothalamic-Pituitary-Adrenal (HPA) Axis Suppression
One of the most significant systemic adverse effects of topical corticosteroids is the suppression of the hypothalamic-pituitary-adrenal (HPA) axis. nih.govendocrinology.org Exogenous glucocorticoids can inhibit the release of corticotropin-releasing hormone (CRH) from the hypothalamus and adrenocorticotropic hormone (ACTH) from the pituitary gland, leading to reduced endogenous cortisol production and potential adrenal atrophy with prolonged use. nih.govendocrinology.org
The risk of HPA axis suppression is influenced by the potency of the corticosteroid, the duration of treatment, the extent of the body surface area treated, and the use of occlusion. endocrinology.orgnih.gov Potent and very potent corticosteroids, such as this compound 0.3%, are more likely to cause HPA axis suppression. endocrinology.org A meta-analysis of pediatric clinical trials found a low rate of reversible HPA axis suppression with the use of low- to mid-potency topical corticosteroids. researchgate.net However, cases of HPA axis suppression have been reported in infants exposed to potent topical corticosteroids. nih.gov
Adrenal suppression is characterized by low plasma cortisol levels and an absent or diminished response to ACTH stimulation tests. nih.govnih.gov The low-dose ACTH stimulation test is a common method used to assess the ability of the adrenal glands to produce cortisol in response to ACTH. nih.gov An insufficient cortisol response following ACTH administration is indicative of adrenal suppression. nih.govnih.gov Clinical manifestations of adrenal insufficiency can include fatigue, muscle pain, joint pain, headache, and in severe cases, adrenal crisis. d-nb.infokarger.com
The following table summarizes findings related to HPA axis suppression from various research contexts.
| Study Population | Corticosteroid Investigated (if specified) | Key Findings on HPA Axis Suppression | Citations |
| Pediatric patients | Various topical corticosteroids | Meta-analysis showed a 3.8% rate of HPA axis suppression across 12 trials. The rate increased with corticosteroid potency. | researchgate.net |
| Infants | Clobetasol (B30939) propionate (B1217596) and this compound | ACTH stimulation tests confirmed HPA axis suppression in infants who had been treated with potent topical corticosteroids. | nih.gov |
| Adults with psoriasis | Clobetasol propionate | Abrupt reduction in topical corticosteroid use after starting a biologic drug led to clinical manifestations of adrenal insufficiency with decreased plasma cortisol. | d-nb.info |
| General review | Various topical corticosteroids | Prolonged use of potent topical corticosteroids can lead to HPA axis suppression, which is often reversible. | nih.govendocrinology.org |
Hyperglycemia and Glucosuria
Systemic absorption of topical corticosteroids can lead to metabolic side effects such as hyperglycemia (high blood sugar) and glucosuria (glucose in the urine). patsnap.comamazonaws.com These effects are due to the glucocorticoid activity of the compounds, which can influence glucose metabolism. nih.gov The risk of these effects increases with factors that enhance systemic absorption, such as application over large areas or under occlusion. amazonaws.com
Research has shown that corticosteroid therapy can induce diabetes mellitus in a significant percentage of patients with primary renal diseases, with postprandial hyperglycemia being a key diagnostic feature. nih.gov Age and body mass index have been identified as independent risk factors for the development of glucocorticoid-induced diabetes. nih.gov The mechanism of glucosuria in this context is related to the effects of glucocorticoids on renal glucose handling. nih.gov
The following table outlines research findings related to hyperglycemia and glucosuria.
| Research Context | Key Findings | Citations |
| Patients with primary renal diseases on corticosteroid therapy | 40.5% of patients developed new-onset diabetes mellitus, primarily diagnosed through postprandial hyperglycemia. | nih.gov |
| General review of topical corticosteroids | Systemic absorption can lead to hyperglycemia and glucosuria, particularly with high-potency agents used over large areas or for prolonged periods. | amazonaws.com |
| Mechanistic studies | Glucocorticoids can induce glucosuria through their effects on glucose metabolism and renal function. | nih.gov |
Cushing's Syndrome Manifestations
Prolonged or excessive use of potent topical corticosteroids like this compound can lead to systemic absorption and, in rare cases, iatrogenic Cushing's syndrome. patsnap.commims.comresearchgate.net This is a condition characterized by an excess of cortisol in the body.
Research and case studies have highlighted the development of Cushing's syndrome, particularly in infants and young children, following the extended application of this compound. researchgate.netjcrpe.orgnih.gov One case reported an infant developing iatrogenic Cushing's syndrome after the application of a this compound ointment three to four times a day for four months. nih.gov Another study documented Cushing's syndrome in infants who were exposed to potent topical corticosteroids, including this compound. researchgate.net
The clinical presentation of iatrogenic Cushing's syndrome can include:
Weight gain, particularly in the upper body termedia.pl
Moon face termedia.pl
Swelling termedia.pl
Hypertension termedia.pl
Hirsutism (excessive hair growth) termedia.pl
Purple striae (stretch marks) termedia.pl
Acne termedia.pl
Growth deceleration termedia.pl
These manifestations are a direct result of the systemic effects of the absorbed corticosteroid. The risk is heightened when the medication is applied to large areas of the body, under occlusive dressings, or for prolonged periods. patsnap.comfda.gov.ph
Increased Intraocular Pressure, Cataract, and Glaucoma Risk
The application of topical corticosteroids, including this compound, near the eyes can increase the risk of developing ocular side effects. fda.gov.ph Research indicates that local glucocorticoid use can lead to increased intraocular pressure (IOP), which is a significant risk factor for glaucoma. fda.gov.phmdpi.com While all forms of corticosteroids can potentially raise IOP, topical application around the eyes poses a more direct risk. glaucoma.org.au
Studies have shown that some individuals, known as "corticosteroid responders," are more susceptible to IOP elevation following corticosteroid use. mdpi.com This can lead to the development of open-angle glaucoma. glaucoma.org.aurma.gov.au It is also noted that glaucoma may develop from the use of local glucocorticoids after extensive application over a prolonged period or with the use of occlusive dressings. fda.gov.ph
Furthermore, there is a documented risk of cataract formation with the use of topical corticosteroids. termedia.plrxhealthmed.ca
| Ocular Adverse Effect | Description | Contributing Factors |
|---|---|---|
| Increased Intraocular Pressure (IOP) | Elevation of pressure inside the eye, a primary risk factor for glaucoma. mdpi.com | Application near the eyes, prolonged use, extensive application, occlusive dressings. fda.gov.ph |
| Glaucoma | A condition that damages the optic nerve, often associated with high IOP. fda.gov.phmdpi.com | Prolonged use of local glucocorticoids, particularly in "corticosteroid responders". fda.gov.phmdpi.com |
| Cataracts | Clouding of the lens of the eye. termedia.plrxhealthmed.ca | Use of topical corticosteroids, especially near the eyes. rxhealthmed.ca |
Drug-Drug Interactions Research
While systemic drug interactions with topically applied this compound are considered rare, they can occur, particularly if there is significant systemic absorption. patsnap.com
Research suggests that drugs affecting the cytochrome P450 enzyme system could potentially alter the metabolism of corticosteroids, thereby increasing the risk of systemic side effects. patsnap.com Concurrent use of other corticosteroids, whether topical or systemic, or other immunosuppressive agents can potentiate the effects of this compound and increase the likelihood of adverse effects. patsnap.com
Some documented potential interactions include:
Aldesleukin: The therapeutic efficacy of aldesleukin may be decreased when used in combination with diflucortolone. drugbank.com
Itraconazole and Ritonavir: These medications may interact with diflucortolone. rxhealthmed.ca
Abatacept and Alemtuzumab: The risk or severity of adverse effects can be increased when combined with diflucortolone. drugbank.com
Interactions Affecting Corticosteroid Metabolism (e.g., CYP3A4 Inhibitors)
The metabolism of corticosteroids, including this compound, can be influenced by drugs that affect the cytochrome P450 (CYP) enzyme system. patsnap.com Specifically, the CYP3A4 isoenzyme is a key player in the metabolism of many steroids. medsafe.govt.nz Co-administration of this compound with substances that inhibit CYP3A4 can lead to decreased metabolism of the corticosteroid, potentially increasing its plasma concentrations and the risk of systemic side effects. patsnap.comnih.gov
Clinically significant inhibitors of CYP3A4 are numerous and fall into various drug classes. nih.govpharmacytimes.com While direct interaction studies with this compound are not extensively documented in publicly available literature, the general principle of corticosteroid metabolism suggests a potential for interaction. For instance, potent CYP3A4 inhibitors like certain macrolide antibiotics (e.g., clarithromycin, erythromycin), azole antifungals (e.g., ketoconazole, itraconazole), and some protease inhibitors (e.g., ritonavir) are known to increase the systemic exposure of other corticosteroids. medsafe.govt.nznih.govpharmacytimes.com One study noted that diltiazem (B1670644) and verapamil, when co-administered with prednisone, can lead to immunosuppression due to elevated prednisolone (B192156) levels. medsafe.govt.nz Although this compound is applied topically, significant systemic absorption under certain conditions (e.g., large application area, occlusive dressings) could make such interactions clinically relevant. patsnap.comfda.gov.ph
Conversely, drugs that induce CYP3A4 activity, such as rifampicin, phenobarbital, and phenytoin, could potentially accelerate the metabolism of systemically absorbed this compound, possibly reducing its systemic effects. medsafe.govt.nz
Table 1: Examples of Clinically Relevant CYP3A4 Inhibitors
| Drug Class | Examples |
| Azole Antifungals | Ketoconazole, Itraconazole, Fluconazole pharmacytimes.comnih.gov |
| Macrolide Antibiotics | Erythromycin, Clarithromycin medsafe.govt.nzpharmacytimes.com |
| Protease Inhibitors | Ritonavir medsafe.govt.nznih.gov |
| Calcium Channel Blockers | Diltiazem, Verapamil medsafe.govt.nz |
| This table provides examples and is not an exhaustive list. |
Potential for Increased Systemic Exposure with Concurrent Immunosuppressants
The concurrent use of this compound with other immunosuppressive agents could potentiate its effects and increase the likelihood of systemic absorption and associated side effects. patsnap.com While specific studies on this compound in combination with systemic immunosuppressants are limited, the general principle of additive immunosuppression is a recognized concern in pharmacology.
For instance, in organ transplant recipients, the co-administration of multiple immunosuppressive agents requires careful monitoring due to the potential for synergistic effects and increased risk of toxicity. nih.gov Drugs like cyclosporine, tacrolimus, and sirolimus are potent immunosuppressants, and their interactions with other drugs, including corticosteroids, are well-documented. nih.govnih.gov The interaction can be bidirectional; for example, some immunosuppressants can inhibit the metabolism of other drugs, and vice versa. nih.gov
In a scoping systematic review of treatments for eczema, it was noted that systemic immunosuppressants are sometimes used as topical steroid-sparing agents. nih.gov One study included in the review permitted the use of this compound 0.1% alongside the systemic immunomodulatory agent omalizumab. nih.gov This highlights the need for further research to understand the safety and efficacy of such combination therapies.
Table 2: Examples of Systemic Immunosuppressants
| Drug | Mechanism of Action (Simplified) |
| Cyclosporine | Calcineurin inhibitor ijccm.org |
| Tacrolimus | Calcineurin inhibitor nih.gov |
| Sirolimus | mTOR inhibitor nih.gov |
| Azathioprine | Purine synthesis inhibitor nih.gov |
| Mycophenolate mofetil | Inhibits T and B cell proliferation nih.gov |
Interactions with Other Topical Treatments
The interaction of this compound with other topically applied treatments is a practical consideration in dermatological practice and research. Combining topical agents should be done with caution to avoid undesirable interactions that could affect the efficacy and safety of the treatments. patsnap.com
This compound has been formulated in combination with other active ingredients, such as antifungals and anti-infective agents, to provide both anti-inflammatory and antimicrobial effects. nih.gov For example, a combination of 0.1% this compound with 1.0% isoconazole (B1215869) nitrate (B79036) has been studied for the treatment of inflammatory or eczematous dermatomycoses. nih.gov Another combination product includes 0.1% this compound with 1.0% chlorquinaldol (B839) for inflammatory or allergic skin conditions where a supplementary anti-infective treatment is indicated. nih.gov
While these combination products are designed for synergistic effects, the compatibility of this compound with other extemporaneously mixed topical preparations is not always known. A product monograph for a combination cream containing isoconazole nitrate and this compound stated that no interactions were known between the topical forms of these two drugs and other medicines. rwandafda.gov.rw However, it is important to consider the potential for physical or chemical incompatibility when mixing different topical formulations, which could alter the stability and bioavailability of the active ingredients. Furthermore, the use of occlusive dressings over areas treated with this compound can significantly increase its systemic absorption. fda.gov.ph
Novel Formulations and Delivery Systems for Diflucortolone Valerate
Nanostructured Lipid Carriers (NLCs) and Solid Lipid Nanoparticles (SLNs)
Nanostructured Lipid Carriers (NLCs) and Solid Lipid Nanoparticles (SLNs) have emerged as promising vehicles for the topical delivery of diflucortolone (B194688) valerate (B167501). These lipid-based nanoparticles offer several advantages over conventional formulations by enhancing the therapeutic efficacy and modulating the drug's behavior within the skin layers.
Improved Drug Deposition in Skin Layers
Research has consistently shown that NLCs and SLNs significantly improve the deposition of diflucortolone valerate within the skin, particularly in the epidermis and stratum corneum. nih.govmdpi.com A dermatopharmacokinetic study of an optimized this compound-loaded NLC formulation revealed higher drug deposition in the skin compared to a commercial cream. researchgate.netnih.gov This enhanced localization is attributed to the small particle size of the nanocarriers, which facilitates close interaction with the stratum corneum and increases drug penetration into the epidermis. mdpi.comnih.gov Studies using rat skin have demonstrated that nanoparticles can increase the accumulation of this compound, especially in the stratum corneum and epidermis. nih.govdovepress.com In fact, the retention of this compound from a nanoparticle in a chitosan (B1678972) gel formulation (at a 0.01% concentration) was found to be twofold higher than that of a commercial cream, even though the cream contained ten times more of the active compound. nih.govdovepress.com The lipid nature and nanosize of SLNs create a specific interaction with the skin surface that enhances penetration. nih.gov
The particle size of these nanocarriers plays a critical role in their penetration depth. Studies have shown that SLNs with a particle size in the sub-100 nm range exhibit the most promising skin penetration rate and depth, primarily through hair follicles. nih.gov This targeted delivery to the epidermal layers is particularly beneficial for treating skin disorders while minimizing systemic exposure. nih.gov
Reduced Systemic Absorption
A key objective in topical drug delivery is to maximize local therapeutic effects while minimizing systemic absorption and potential side effects. researchgate.netnih.govwindows.net NLC and SLN formulations are designed to achieve this by promoting drug localization within the skin layers. nih.govdovepress.comnih.gov The lipophilic nature of the this compound ester contributes to slower systemic absorption. By encapsulating the drug, these nanoparticles suppress its transdermal delivery through the skin and into the bloodstream, while enhancing its permeation into the upper skin layers. nih.gov Ex-vivo permeation studies have confirmed that nanoparticles increase the accumulation of this compound in rat skin without significant permeation through it. nih.govdovepress.com This characteristic is crucial for potent corticosteroids like this compound, where systemic exposure can lead to undesirable effects. windows.netpatsnap.com
Sustained Drug Release Profiles
NLCs and SLNs are capable of providing a sustained release of this compound over an extended period. researchgate.netnih.gov Drug release from investigated NLC formulations has been shown to be prolonged for up to 12 hours. researchgate.netnih.gov This sustained release is often characterized by a biphasic pattern, with an initial burst release followed by a more gradual release. researchgate.net This profile is advantageous as it can reduce the frequency of application, improving patient compliance. The lipid matrix of the nanoparticles acts as a reservoir for the drug, controlling its release over time. researchgate.netnih.gov Studies have demonstrated that SLN-based gels provide a more sustained release compared to plain gels. semanticscholar.org
Optimization of Physicochemical Properties (Particle Size, Encapsulation Efficiency, Rheological Behavior)
The effectiveness of NLC and SLN formulations is highly dependent on their physicochemical properties. Key parameters that are optimized during formulation development include particle size, encapsulation efficiency, and rheological behavior. researchgate.netnih.gov
Particle Size: The particle size of this compound-loaded NLCs and SLNs typically ranges from the nanometer to the sub-micron scale. For instance, DFV-loaded NLC formulations have been developed with average particle sizes ranging from 160.40 nm to 743.7 nm, with a narrow polydispersity index. researchgate.netnih.gov SLN formulations have shown a broader range, from 203.71 nm to 1421.00 nm. researchgate.net The particle size is a critical factor influencing skin penetration, with smaller particles generally showing deeper penetration. nih.gov
Encapsulation Efficiency: Encapsulation efficiency (EE) refers to the amount of drug successfully entrapped within the nanoparticles. For this compound, the EE can be significantly influenced by the formulation's composition. The addition of lipid-based surfactants like Labrasol® and Labrafil® M1944CS has been shown to improve the EE of NLCs to 68%. researchgate.netnih.gov In SLN formulations, the incorporation of these surfactants can increase the EE up to 45.79%. researchgate.net
Rheological Behavior: For topical applications, the rheological properties of the formulation are crucial for its spreadability and residence time on the skin. Semisolid NLC and SLN formulations have been developed that exhibit shear thinning behavior, which is desirable for topical preparations. researchgate.net This allows the formulation to be easily spread upon application while maintaining its structure at rest.
Table 1: Physicochemical Properties of this compound-Loaded NLCs and SLNs
| Formulation Type | Particle Size Range (nm) | Encapsulation Efficiency (%) | Key Findings |
|---|---|---|---|
| NLCs | 160.40 - 743.7 researchgate.netnih.gov | Up to 68% (with lipid-based surfactants) researchgate.netnih.gov | Optimized formulations show improved drug deposition and prolonged release. researchgate.netnih.gov |
| SLNs | 203.71 - 1421.00 researchgate.net | Up to 45.79% (with lipid-based surfactants) researchgate.net | Can be formulated as semisolid preparations with desirable rheological properties. researchgate.net |
Lecithin/Chitosan Nanoparticles
Lecithin/chitosan nanoparticles represent another advanced delivery system for enhancing the dermal application of this compound. These nanoparticles are formed through the ionic interaction between the negatively charged lipid, lecithin, and the positively charged polysaccharide, chitosan. nih.govresearchgate.net
Enhanced Dermal Delivery and Skin Localization
Lecithin/chitosan nanoparticles have been shown to be a promising carrier for the dermal delivery of this compound, effectively localizing the drug within the skin layers. nih.govdovepress.comnih.gov Ex-vivo permeation studies using rat skin revealed that these nanoparticles significantly increased the accumulation of this compound, particularly in the stratum corneum and epidermis, without any significant permeation through the skin. nih.govdovepress.com This enhanced skin localization is a key advantage, as it targets the site of action for inflammatory skin conditions.
A noteworthy finding is that a gel formulation containing these nanoparticles at a 0.01% drug concentration resulted in a twofold higher retention of this compound in the skin compared to a commercial cream with a tenfold higher drug concentration. nih.govdovepress.com This indicates a significant improvement in the efficiency of drug delivery. The nanoparticles, when incorporated into a chitosan gel, provide a formulation with adequate viscosity for topical application. nih.govdovepress.comnih.gov In-vivo studies in rats have further demonstrated that these nanoparticle gel formulations lead to significantly higher edema inhibition compared to commercial creams. nih.govdovepress.comnih.gov
Table 2: Research Findings on Lecithin/Chitosan Nanoparticles for this compound Delivery
| Parameter | Finding | Source |
|---|---|---|
| Entrapment Efficiency | High entrapment efficiency of 86.8% was achieved. | nih.govdovepress.comnih.gov |
| Drug Release | Sustained release of DFV was observed without an initial burst. | nih.govdovepress.comnih.gov |
| Skin Retention | Twofold higher retention in rat skin compared to commercial cream, despite a tenfold lower drug concentration. | nih.govdovepress.com |
| In-vivo Efficacy | Significantly higher edema inhibition in rats compared to commercial cream. | nih.govdovepress.comnih.gov |
Sustained Release Characteristics
Novel formulations of this compound have been engineered to provide sustained release, which allows for a prolonged therapeutic effect and can improve patient compliance. This is often achieved by encapsulating the drug within a nanoparticle matrix.
One such approach involves the use of lecithin/chitosan nanoparticles. When this compound is loaded into these nanoparticles, it exhibits a sustained release profile without an initial burst release. nih.gov This controlled release is critical for maintaining therapeutic concentrations of the drug at the target site over an extended period. The nanoparticles can be incorporated into a chitosan gel, which further helps in maintaining a formulation suitable for topical application with adequate viscosity. nih.govresearchgate.net
Solid lipid nanoparticles (SLNs) represent another promising strategy for the sustained delivery of this compound. nih.govresearchgate.net By incorporating the drug into a solid lipid matrix, the release can be modulated. For instance, a lopinavir (B192967) SLN-based gel, which serves as a model for lipophilic drugs, demonstrated a more sustained release of 71.197 ± 0.006% over 12 hours compared to a plain gel that released 98.406 ± 0.007% of the drug within 4 hours. nih.gov This indicates the potential of SLN systems to prolong the release of incorporated drugs like this compound.
The table below summarizes the sustained release characteristics of this compound in a novel formulation compared to a conventional one.
| Formulation Type | Release Profile | Key Findings |
| Lecithin/Chitosan Nanoparticles | Sustained release with no initial burst. nih.gov | Provides prolonged drug availability at the site of action. |
| Solid Lipid Nanoparticle (SLN) based Gel (Model) | 71.197% release over 12 hours. nih.gov | Significantly more sustained compared to a plain gel (98.4% release in 4 hours). nih.gov |
Improved Anti-inflammatory Activity in Novel Formulations
A primary goal of developing new formulations for this compound is to enhance its anti-inflammatory effects. Research has shown that nanoparticle-based systems can significantly improve this activity compared to conventional commercial creams.
In a study involving this compound-loaded lecithin/chitosan nanoparticles incorporated into a chitosan gel, the formulation produced significantly higher edema inhibition in rats compared to a commercial cream. nih.govresearchgate.net Notably, the nanoparticle gel formulation (0.01%) demonstrated superior anti-inflammatory effects even though it contained ten times less this compound than the commercial cream. nih.govresearchgate.net This suggests a marked improvement in the efficiency of the drug when delivered via this nano-carrier system.
Furthermore, ex-vivo studies have shown that these nanoparticle formulations increase the accumulation of this compound in the skin, particularly in the stratum corneum and epidermis, without significant systemic penetration. nih.gov The retention of the drug from the nanoparticle gel was found to be twofold higher than that from the commercial cream. nih.govresearchgate.net Specifically, these nanoparticles showed a 6.33-fold and 5.79-fold higher retention in the stratum corneum + epidermis and dermis, respectively, compared to the commercial cream. researchgate.net This enhanced localization of the drug in the target skin layers likely contributes to its improved anti-inflammatory action.
The following table presents research findings on the enhanced anti-inflammatory activity of novel this compound formulations.
| Formulation | Key Finding | Comparative Efficacy |
| Lecithin/Chitosan Nanoparticles in Chitosan Gel | Significantly higher edema inhibition in rats. nih.govresearchgate.net | Superior anti-inflammatory activity compared to commercial cream, despite a 10-fold lower drug concentration. nih.govresearchgate.net |
| Lecithin/Chitosan Nanoparticles in Chitosan Gel | Twofold higher retention of DFV in skin layers. nih.govresearchgate.net | 6.33-fold and 5.79-fold higher retention in SC + epidermis and dermis, respectively, than commercial cream. researchgate.net |
Other Advanced Topical Delivery Systems (e.g., Micelles, Submicron Emulsions, Liposomes)
Beyond lecithin/chitosan and solid lipid nanoparticles, other advanced delivery systems are being explored for topical administration of corticosteroids like this compound to enhance percutaneous absorption and reduce skin barrier damage. nih.govscispace.com These include micelles, submicron emulsions, and liposomes. nih.govscispace.comnih.gov
Micelles : These are colloidal carriers that can encapsulate poorly soluble drugs like this compound, potentially improving their skin penetration and bioavailability. nih.gov
Submicron Emulsions : Also known as nano-emulsions, these systems consist of very fine oil-in-water or water-in-oil droplets with sizes typically ranging from 20 to 200 nm. mdpi.com They are known for their ability to improve the dermal delivery of drugs that have poor penetration, offering the potential for prolonged skin retention without significant transdermal permeation. mdpi.com
Liposomes : These are spherical vesicles composed of one or more phospholipid bilayers, which can encapsulate both hydrophilic and lipophilic drugs. nih.govmdpi.com Liposomes are a promising carrier for corticosteroids, as they can enhance drug deposition in the skin and provide a sustained release, thereby improving therapeutic outcomes. mdpi.comnih.gov For example, a liposomal gel of hydrocortisone (B1673445) acetate (B1210297) showed greater drug release and a fivefold reduction in the required dose compared to a conventional preparation. nih.gov This highlights the potential of liposomal formulations for potent corticosteroids like this compound.
While specific research on this compound formulated in micelles and liposomes is not as extensively detailed as for nanoparticle systems, the principles from studies on other corticosteroids suggest these would be viable and potentially effective delivery strategies. nih.govscispace.commdpi.com
Future Research Directions and Translational Perspectives
Elucidation of Remaining Unclear Molecular Pathways
While the primary mechanism of action of diflucortolone (B194688) valerate (B167501) involves binding to glucocorticoid receptors and modulating gene expression to reduce inflammation, several aspects of its molecular influence remain to be fully clarified. mdpi.compatsnap.com Future research will likely focus on delineating the specific downstream signaling cascades and the full spectrum of genes regulated by this potent corticosteroid. Investigating its effects on various immune and skin cell subsets will provide a more granular understanding of its therapeutic and adverse effects. mdpi.comjournals.co.za
Recent studies have begun to explore the intricate relationship between chemical compounds and gene targets, which could unveil novel pathways for diflucortolone valerate. plos.orgnih.govplos.org For instance, identifying its influence on non-genomic pathways, which mediate rapid anti-inflammatory responses, is an area ripe for exploration. mdpi.com A deeper comprehension of these molecular intricacies will be instrumental in identifying new therapeutic targets and developing strategies to amplify its benefits while minimizing risks.
Long-term Safety and Efficacy Studies with Novel Formulations
The long-term use of potent topical corticosteroids like this compound is often limited by potential side effects such as skin atrophy. patsnap.comnih.gov A significant area of future research lies in the development and evaluation of novel formulations designed to optimize drug delivery and minimize systemic absorption.
Several innovative approaches are being explored, including the use of nanoparticles, liposomes, and microemulsions. nih.govtandfonline.comresearchgate.netscispace.com For example, studies on this compound-loaded lecithin/chitosan (B1678972) nanoparticles have shown promising results in localizing the drug within the skin layers, thereby enhancing its therapeutic effect while potentially reducing systemic exposure. nih.govresearchgate.net Similarly, liposomal formulations have demonstrated the ability to improve the concentration of corticosteroids in the epidermis and dermis with lower systemic absorption. scispace.com
Long-term studies are crucial to validate the safety and efficacy of these novel delivery systems. popline.org Such research will assess whether these advanced formulations can maintain therapeutic efficacy over extended periods while mitigating the risks associated with chronic use. tandfonline.com
Personalized Medicine Approaches in Topical Corticosteroid Therapy
The concept of "one-size-fits-all" is being increasingly challenged in medicine, and topical corticosteroid therapy is no exception. Personalized medicine aims to tailor treatment to the individual characteristics of each patient, and this approach holds significant promise for optimizing the use of this compound.
Future research will likely focus on identifying biomarkers that can predict a patient's response to this compound. These biomarkers could be genetic, epigenetic, or proteomic in nature. mdpi.com For instance, variations in the glucocorticoid receptor gene (NR3C1) could influence an individual's sensitivity to corticosteroids. plos.org By understanding a patient's unique molecular profile, clinicians could select the most appropriate corticosteroid and treatment regimen, thereby maximizing efficacy and minimizing adverse effects. nih.gov
Development of Strategies to Mitigate Adverse Effects
Mitigating the adverse effects of potent topical corticosteroids like this compound is a critical area of ongoing research. patsnap.com Strategies being investigated include the development of "softer" steroids that are effective at the target site but are rapidly metabolized into inactive forms upon systemic absorption. scispace.com
Another approach involves the co-administration of agents that can counteract the negative effects of corticosteroids. For example, combining corticosteroids with agents that promote skin barrier function could help to offset the skin thinning effects. nih.gov Furthermore, optimizing application schedules, such as once-daily application, may reduce the risk of side effects without compromising efficacy. nih.govnih.gov Research into intermittent or "weekend" therapy for long-term maintenance is also a promising strategy to reduce the cumulative dose of the steroid. nih.gov
Exploration of Therapeutic Resistance Mechanisms to this compound
While this compound is a potent anti-inflammatory agent, some patients may exhibit a diminished response or develop resistance over time. journals.co.za Understanding the molecular mechanisms underlying this therapeutic resistance is a key area for future investigation.
Potential mechanisms of resistance could include alterations in glucocorticoid receptor expression or function, changes in drug metabolism within the skin, or the activation of alternative inflammatory pathways that are not targeted by corticosteroids. mdpi.com Research in this area will involve analyzing skin biopsies from responsive and non-responsive patients to identify molecular signatures associated with treatment failure. Elucidating these resistance mechanisms will be crucial for developing strategies to overcome them, such as combination therapies that target multiple inflammatory pathways.
Application of Advanced Research Methodologies (e.g., “Omics” technologies, AI in Formulation Development)
The advancement of high-throughput "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, offers unprecedented opportunities to deepen our understanding of this compound's effects. heraldopenaccess.usnih.govnih.gov These technologies can provide a comprehensive view of the molecular changes that occur in the skin following treatment, helping to identify novel therapeutic targets and biomarkers of response. nih.govaimed-analytics.com Integrating multi-omics data can provide a more holistic understanding of the complex biological processes involved in inflammatory skin diseases and their treatment. nih.govaimed-analytics.com
Comparative Effectiveness Research in Diverse Patient Populations
To ensure the optimal use of this compound across different patient populations, further comparative effectiveness research is needed. These studies are essential for comparing the efficacy and safety of this compound with other topical corticosteroids and non-corticosteroidal treatments in real-world settings. nih.govnih.gov
Q & A
Q. How do researchers design comparative efficacy studies between this compound and other corticosteroids?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
